Acidity (pKa) Differentiation: Lenalidomide Impurity 12 Shows a 7.46-log Lower pKa than the API
The predicted pKa of 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioic acid is 3.29 ± 0.10, whereas the predicted pKa of lenalidomide is 10.75 ± 0.40 . This 7.46 log unit difference means the impurity is predominantly ionized (deprotonated) at physiological pH and at typical HPLC mobile phase pH (e.g., pH 4.0), while lenalidomide remains largely un-ionized. This differential ionization ensures chromatographic resolution and affects dissolution profile comparisons.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.29 ± 0.10 (predicted) |
| Comparator Or Baseline | Lenalidomide pKa = 10.75 ± 0.40 (predicted) |
| Quantified Difference | ΔpKa ≈ 7.46 log units |
| Conditions | Predicted values from ChemicalBook (target) and CookeChem (lenalidomide). |
Why This Matters
The large pKa difference dictates the need for specific pH-buffered mobile phases in HPLC methods to ensure adequate retention and separation from the API, making substitution with other pH-neutral impurities inappropriate.
